molecular formula C14H9BrCl3NO2 B6045227 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No. B6045227
M. Wt: 409.5 g/mol
InChI Key: MTBGYAQQJKBTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. BPTA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry as building blocks for the synthesis of various drugs. In

Scientific Research Applications

2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has been used extensively in scientific research as a tool for studying the function of various proteins and enzymes. For example, 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has been used to investigate the role of the protein kinase CK2 in cancer cell growth and proliferation (Meggio et al., 2004). 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has also been used to study the function of the protein phosphatase PP2A in regulating cell cycle progression and apoptosis (Chen et al., 2012).

Mechanism of Action

2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is an inhibitor of protein kinases and phosphatases, which are enzymes that play critical roles in regulating various cellular processes, including cell growth, differentiation, and apoptosis. 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide works by binding to the active site of these enzymes and preventing them from carrying out their normal functions (Meggio et al., 2004; Chen et al., 2012).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide depend on the specific protein or enzyme that it targets. For example, 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has been shown to inhibit the activity of CK2, which is involved in the regulation of various cellular processes, including DNA repair and cell cycle progression (Meggio et al., 2004). 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to inhibit the activity of PP2A, which is involved in the regulation of cell cycle progression and apoptosis (Chen et al., 2012).

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of protein kinases and phosphatases, which makes it a valuable tool for studying the function of these enzymes in cellular processes. 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is also relatively easy to synthesize and has a long shelf life, which makes it a convenient reagent for lab experiments.
However, there are also some limitations associated with the use of 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide in lab experiments. For example, 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide may have off-target effects on other proteins or enzymes, which could complicate the interpretation of experimental results. Additionally, the potency of 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide can vary depending on the specific protein or enzyme that it targets, which could affect the efficacy of the inhibitor in different experimental systems.

Future Directions

There are several potential future directions for research on 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of protein kinases and phosphatases based on the structure of 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide. Another area of interest is the use of 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide as a tool for studying the function of specific proteins and enzymes in disease processes, such as cancer and neurodegenerative disorders. Finally, the development of new methods for delivering 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide to specific tissues or cells could enhance its therapeutic potential in the treatment of various diseases.
Conclusion
In conclusion, 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, or 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a potent and selective inhibitor of protein kinases and phosphatases, which makes it a valuable tool for studying the function of these enzymes in cellular processes. While there are some limitations associated with the use of 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves the reaction of 2,4,5-trichlorophenol with 4-bromophenol in the presence of a base to form the corresponding ether intermediate. This intermediate is then reacted with N,N-dimethylacetamide in the presence of an acid catalyst to yield 2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide (Hodgson et al., 2006).

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl3NO2/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBGYAQQJKBTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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